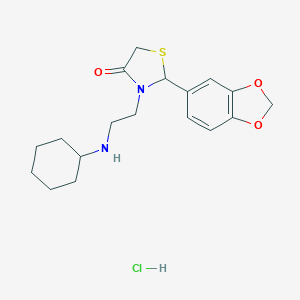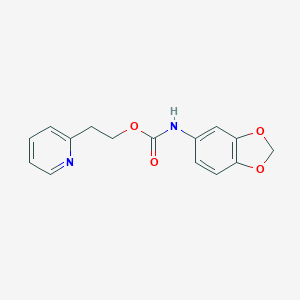
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. This compound is also known as piracetam hydrazide and has been synthesized using various methods.
作用机制
The mechanism of action of Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is not fully understood. However, studies suggest that it may act by increasing the release of acetylcholine, a neurotransmitter that is important for memory and learning. It may also improve blood flow to the brain, which can enhance cognitive function.
生化和生理效应
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning. It may also have neuroprotective effects and can improve blood flow to the brain. Additionally, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have antioxidant properties, which can help protect cells from damage.
实验室实验的优点和局限性
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also some limitations. For example, the mechanism of action is not fully understood, and there is limited information on the long-term effects of its use.
未来方向
There are several future directions for research on Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester. One area of interest is the development of new derivatives that may have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of this compound. Furthermore, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has potential applications in other fields, such as the treatment of anxiety and depression, and further research is needed to explore these areas. Finally, the development of new synthesis methods may also be an area for future research.
Conclusion:
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of neurological disorders. Although the mechanism of action is not fully understood, studies suggest that it may act by increasing the release of acetylcholine and improving blood flow to the brain. Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments, but there are also limitations, such as the limited information on the long-term effects of its use. Finally, there are several future directions for research on this compound, including the development of new derivatives, further research on the mechanism of action and long-term effects, and exploration of potential applications in other fields.
合成方法
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been synthesized using various methods. One of the most common methods involves the reaction of 2-pyridylethylamine with N-(1,3-benzodioxol-5-yl)formamide in the presence of acetic anhydride. The reaction yields Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester as a white crystalline solid.
科学研究应用
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been studied for its potential applications in various fields. One of the most significant areas of research has been its use in the treatment of neurological disorders. Studies have shown that Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and other neurological disorders.
属性
CAS 编号 |
101516-96-5 |
|---|---|
产品名称 |
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester |
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-pyridin-2-ylethyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(19-8-6-11-3-1-2-7-16-11)17-12-4-5-13-14(9-12)21-10-20-13/h1-5,7,9H,6,8,10H2,(H,17,18) |
InChI 键 |
OIVSQFSWQKKYCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
其他 CAS 编号 |
101516-96-5 |
同义词 |
2-pyridin-2-ylethyl N-benzo[1,3]dioxol-5-ylcarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



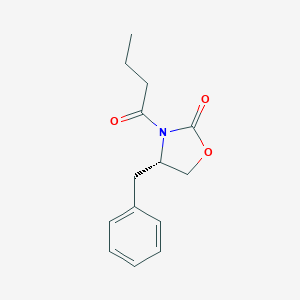

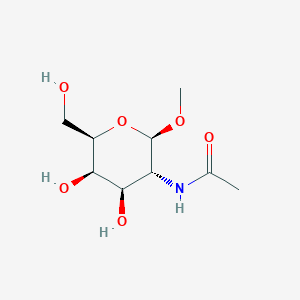

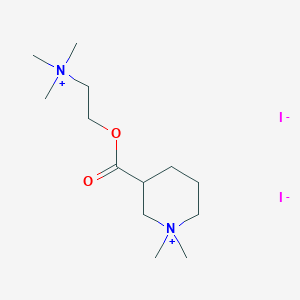
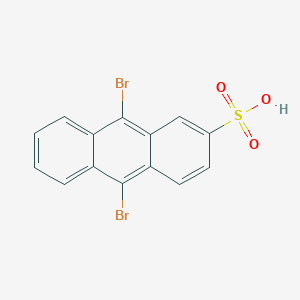
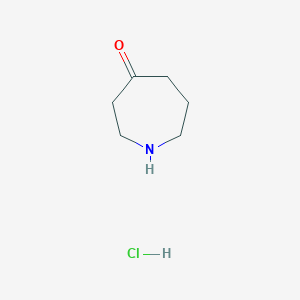
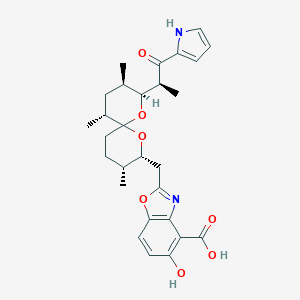
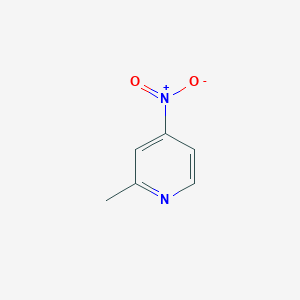
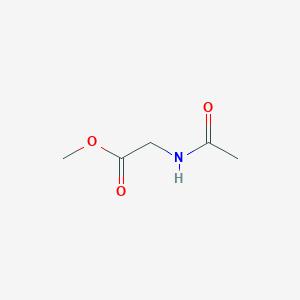
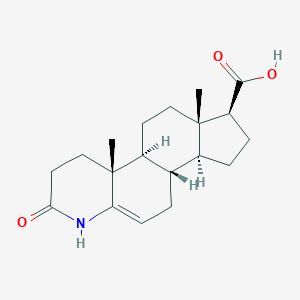
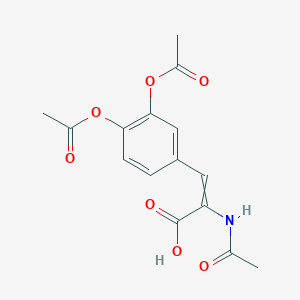
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
